N-Chloroacetyl-DL-alanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

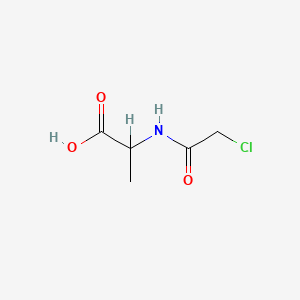

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-chloroacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAQFYLADZNZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922842 | |

| Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-32-5, 67206-15-9, 691-80-5 | |

| Record name | N-(2-Chloroacetyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chloroacetyl-D,L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC270555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chloroacetyl-D,L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of N-Chloroacetyl-DL-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Chloroacetyl-DL-alanine, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details the prevalent synthetic methodology, outlines a detailed experimental protocol, and presents a thorough characterization profile with tabulated data and spectroscopic analysis.

Introduction

This compound is a derivative of the amino acid alanine, featuring a chloroacetyl group attached to the nitrogen atom. This functionalization introduces a reactive electrophilic site, making it a versatile building block for the synthesis of a wide range of compounds, including enzyme inhibitors, peptide modifications, and other targeted therapeutic agents. The presence of the chiral center from the alanine backbone also offers opportunities for stereoselective synthesis.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of DL-alanine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

The synthesis process can be visualized as a straightforward workflow, starting from the commercially available reactants and resulting in the purified final product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol is adapted from established procedures for the N-acylation of amino acids.

Materials:

-

DL-Alanine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, for pH adjustment)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of DL-Alanine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve DL-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) at room temperature. Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Chloroacetyl Chloride Solution: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane.

-

Acylation Reaction: Add the chloroacetyl chloride solution dropwise to the rapidly stirred DL-alanine solution over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C. Simultaneously, add a 4 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash it with a small portion of dichloromethane. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

-

Extraction: Extract the acidified aqueous layer with three portions of ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a white crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections provide typical characterization data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₈ClNO₃ |

| Molecular Weight | 165.57 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Melting Point | 124-127 °C[2] |

| CAS Number | 1190-32-5[1] |

| Purity | >98% (by titration)[2] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | -NH- |

| ~4.3 | Quintet | 1H | -CH(CH₃)- |

| ~4.1 | Singlet | 2H | -CH₂Cl |

| ~1.4 | Doublet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | -COOH |

| ~166 | -C=O (amide) |

| ~49 | -CH(CH₃)- |

| ~43 | -CH₂Cl |

| ~17 | -CH₃ |

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or using an ATR accessory.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~3280 | Medium | N-H stretch (amide) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~780 | Medium | C-Cl stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 166.0265 |

| [M+Na]⁺ | 188.0085 |

| [M-H]⁻ | 164.0119 |

A potential fragmentation pathway in mass spectrometry is the loss of the chloroacetyl group or cleavage of the amide bond.

Logical Relationships in Characterization

The confirmation of the structure of this compound relies on the correlation of data from multiple analytical techniques.

Caption: Logical flow for the structural confirmation of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The Schotten-Baumann reaction offers a reliable and high-yielding route to this important building block. The comprehensive characterization data, including physical properties and spectroscopic analyses, are crucial for ensuring the quality and identity of the synthesized compound for its application in research and drug development. Researchers and scientists can utilize the information presented herein to confidently synthesize and verify this compound for their specific needs.

References

N-Chloroacetyl-DL-alanine: A Comprehensive Technical Guide

CAS Number: 1190-32-5

This technical guide provides an in-depth overview of N-Chloroacetyl-DL-alanine, a synthetic amino acid derivative. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis, peptide chemistry, and drug development. This document compiles available data on its physicochemical properties, synthesis, and applications, and includes detailed experimental protocols and visualizations to support its practical use in a laboratory setting.

Physicochemical and Spectroscopic Data

This compound is a white, solid compound at room temperature.[1] As a derivative of the racemic amino acid DL-alanine, it incorporates a chloroacetyl group attached to the alpha-amino group. This modification makes it a useful building block in various synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1190-32-5 | [1][2] |

| Molecular Formula | C₅H₈ClNO₃ | [2][3] |

| Molecular Weight | 165.57 g/mol | [2][3] |

| IUPAC Name | 2-[(2-chloroacetyl)amino]propanoic acid | [3] |

| Appearance | White solid | [1] |

| Melting Point | 125 °C | [1] |

| Purity | ≥98.0% | [1][4] |

| SMILES | CC(C(=O)O)NC(=O)CCl | [4] |

| InChI | InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10) | [3] |

Table 2: Spectroscopic Data References

| Spectrum Type | Availability / Source |

| ¹H NMR | Available[5] |

| ¹³C NMR | Available[5] |

| FTIR | Available[3][5] |

| Raman | Available[3][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of DL-alanine with chloroacetyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is conducted under basic conditions to facilitate the nucleophilic attack of the amino group on the acyl chloride. An aqueous, buffered system is reported to be effective for the chemoselective N-chloroacetylation of amino acids.

Experimental Protocol: Synthesis via N-acylation

This protocol is adapted from general procedures for the N-chloroacetylation of amino acids in an aqueous medium.

Materials:

-

DL-Alanine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH) or a suitable phosphate buffer (e.g., 0.1 M, pH ~9-10)

-

Hydrochloric acid (HCl) for acidification

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Standard laboratory glassware (beaker, dropping funnel, etc.)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: In a beaker, dissolve DL-alanine (1.0 equivalent) in deionized water or a pre-cooled 0.1 M phosphate buffer. Cool the solution to 0-5 °C using an ice bath and stir continuously.

-

pH Adjustment: If using water, slowly add an aqueous solution of NaOH to raise the pH of the alanine solution to approximately 9-10. This deprotonates the amino group, increasing its nucleophilicity.

-

Acylation: Slowly add chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the cold, stirring solution. Throughout the addition, carefully monitor the pH and maintain it between 9 and 10 by adding small portions of NaOH solution as needed. The reaction is exothermic, so a slow addition rate is crucial to maintain the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Work-up and Isolation:

-

Once the reaction is complete (can be monitored by TLC), cool the mixture again in an ice bath.

-

Slowly acidify the solution to a pH of approximately 2 with dilute HCl.

-

The this compound product will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any remaining salts.

-

-

Purification and Drying:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under a vacuum to obtain the final this compound.

-

Synthesis Workflow Diagram

Caption: A flowchart of the synthesis of this compound.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a reactive chloroacetyl group, makes it a versatile reagent.

-

Peptide Synthesis: As an amino acid derivative, it can be incorporated into peptide chains.[2] The chloroacetyl group can serve as a handle for further chemical modifications or as a reactive group for cross-linking studies.

-

Chemical Probe and Inhibitor Development: The electrophilic nature of the chloroacetyl group makes it a potential covalent modifier of nucleophilic residues (such as cysteine or histidine) in proteins. While no specific biological targets for this compound have been identified in the available literature, related compounds like N-ω-chloroacetyl-l-ornithine have been shown to act as competitive enzyme inhibitors. This suggests a potential application in the design of targeted covalent inhibitors.

-

General Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules, including heterocyclic compounds and other modified amino acids.

Logical Relationship Diagram for Applications

Caption: Potential applications derived from the structure of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its primary role appears to be that of a synthetic intermediate rather than a bioactive molecule itself. Further research would be required to explore any potential biological effects.

Safety and Handling

This compound is classified as a skin and eye irritant.[6] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container. Keep away from oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 1190-32-5) is a readily synthesizable amino acid derivative with established physicochemical properties. Its primary utility lies in its role as a versatile building block for chemical synthesis, particularly in the field of peptide chemistry. The presence of a reactive chloroacetyl group provides a site for further functionalization, suggesting potential, yet unexplored, applications in the development of chemical probes and covalent inhibitors. While no specific biological activity has been reported, its structural features warrant further investigation by researchers in medicinal chemistry and chemical biology. The protocols and data presented in this guide are intended to facilitate the use of this compound in future research endeavors.

References

An In-depth Technical Guide to the Spectral Data of N-Chloroacetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for N-Chloroacetyl-DL-alanine, a derivative of the amino acid alanine. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure

IUPAC Name: 2-[(2-chloroacetyl)amino]propanoic acid[1]

Molecular Formula: C₅H₈ClNO₃[1]

Molecular Weight: 165.57 g/mol [2]

Structure:

Spectral Data

While experimental spectra for this compound are available in databases such as SpectraBase, this guide presents predicted data based on the compound's structure and known spectral correlations for its functional groups.[3] These tables provide expected chemical shifts and absorption frequencies to aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (CH) | 4.4 - 4.6 | Quartet (q) | ~7.2 |

| H-β (CH₃) | 1.4 - 1.6 | Doublet (d) | ~7.2 |

| H-γ (CH₂) | 4.1 - 4.3 | Singlet (s) | N/A |

| NH (Amide) | 7.5 - 8.5 | Broad Singlet (br s) | N/A |

| OH (Carboxylic Acid) | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 185[4][5] |

| C=O (Amide) | 165 - 175[5] |

| C-α (CH) | 48 - 55 |

| C-β (CH₃) | 16 - 22 |

| C-γ (CH₂) | 40 - 45[4] |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and can vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3400 | N-H (Amide) | Stretching |

| 2500 - 3300 | O-H (Carboxylic Acid) | Stretching (broad) |

| 1700 - 1725 | C=O (Carboxylic Acid) | Stretching |

| 1630 - 1680 | C=O (Amide I band) | Stretching[6] |

| 1515 - 1570 | N-H (Amide II band) | Bending[6] |

| 1210 - 1320 | C-O (Carboxylic Acid) | Stretching |

| 600 - 800 | C-Cl | Stretching |

Note: Peak positions can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions such as hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Description |

| 165/167 | [M]⁺ | Molecular ion peak (isotopic pattern due to ³⁵Cl and ³⁷Cl) |

| 120/122 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 88 | [M - CH₂Cl]⁺ | Loss of the chloroacetyl group |

| 74 | [CH(CH₃)COOH]⁺ | Alanine fragment |

| 44 | [COOH]⁺ | Carboxyl fragment |

Note: Fragmentation patterns can vary significantly depending on the ionization technique used (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically set to 200-220 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the solvent peak or the TMS reference signal (0 ppm).

FTIR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to the predicted values.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. N-Chloroacetyl-D,L-alanine | C5H8ClNO3 | CID 102573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility and Stability of N-Chloroacetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine, characterized by the presence of a chloroacetyl group attached to the amino group. This modification imparts specific chemical properties that are of interest in various research and development contexts, including its use as a synthetic intermediate in the preparation of more complex molecules and its potential as a biologically active compound. Understanding the solubility and stability of this compound is paramount for its effective application, ensuring optimal conditions for its storage, handling, and use in experimental and manufacturing processes.

This technical guide provides a comprehensive overview of the available data and expected properties concerning the solubility and stability of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into its physicochemical characteristics, detailed experimental protocols for its analysis, and visualizations of key processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C5H8ClNO3 | [1] |

| Molecular Weight | 165.57 g/mol | [2] |

| CAS Number | 1190-32-5 | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 125 °C | [3] |

| pKa (Predicted) | 3.26 ± 0.10 | [1] |

| XLogP3-AA (Predicted) | -0.4 | [1] |

Solubility

The solubility of a compound is a critical parameter for its application in solution-based assays, formulations, and synthetic reactions. While specific quantitative solubility data for this compound in a range of solvents is not extensively reported in the literature, its structural similarity to other N-acetylated amino acids allows for informed predictions. As an amino acid derivative, its solubility is expected to be influenced by the polarity of the solvent, pH, and temperature.

General Solubility Profile

This compound is anticipated to exhibit good solubility in polar protic solvents such as water, owing to the presence of the carboxylic acid and amide functional groups capable of hydrogen bonding. Its solubility in organic solvents will likely vary based on the solvent's polarity.

Estimated Solubility Data

Table 2 provides estimated solubility values for this compound in common laboratory solvents, based on data for structurally similar compounds like N-acetyl-DL-alanine and general principles of amino acid derivative solubility. It is crucial to note that these are estimates and empirical determination is recommended for precise applications.

| Solvent | Temperature (°C) | Estimated Solubility (g/L) | Basis for Estimation |

| Water | 25 | Moderately Soluble (e.g., 10-50) | Based on the high water solubility of alanine and N-acetylalanine.[4][5] The chloroacetyl group may slightly decrease water solubility compared to an acetyl group. |

| Ethanol | 25 | Slightly Soluble (e.g., 1-10) | Amino acids and their N-acetylated derivatives generally show lower solubility in alcohols compared to water.[6] |

| Methanol | 25 | Slightly to Moderately Soluble (e.g., 5-20) | Methanol is more polar than ethanol, suggesting potentially higher solubility.[7] |

| Dimethyl Sulfoxide (DMSO) | 25 | Soluble (e.g., >50) | DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including amino acid derivatives.[8] |

Stability

The stability of this compound is a key determinant of its shelf-life and its suitability for use in various applications. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis, and is often influenced by factors such as pH, temperature, and the presence of light.

Hydrolytic Stability

The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield chloroacetic acid and DL-alanine. The rate of hydrolysis is expected to be pH-dependent, with increased rates at pH values significantly deviating from neutral.

Thermal Stability

As a solid, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can promote degradation, potentially leading to decomposition. The provided melting point of 125 °C suggests a limit for its thermal stability in the solid state.[3]

Photostability

Exposure to light, particularly UV radiation, can potentially induce degradation of organic molecules. While specific photostability data for this compound is not available, it is generally good practice to store such compounds protected from light.

Potential Degradation Pathways

The primary degradation pathway for this compound is likely to be the hydrolysis of the amide bond. Another potential degradation route could involve the nucleophilic substitution of the chlorine atom. A simplified potential degradation pathway is illustrated in the visualizations section.

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and the assessment of stability for this compound.

Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by quantification of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H2O2) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS system for analysis

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2 and keep at room temperature.

-

Thermal Degradation: Expose the solid compound or the stock solution to a high temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC-MS method to quantify the remaining this compound and to identify and characterize any degradation products.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and a potential degradation pathway for this compound.

References

- 1. N-Chloroacetyl-D,L-alanine | C5H8ClNO3 | CID 102573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labproinc.com [labproinc.com]

- 4. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

N-Chloroacetyl-DL-alanine: A Technical Guide for Covalent Modification in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Chloroacetyl-DL-alanine, an electrophilic derivative of the amino acid alanine. This document details its chemical properties, synthesis, and primary application as a covalent modifier of proteins, offering insights for its use in biochemical research and as a potential scaffold in drug discovery.

Introduction to this compound

This compound is a modified amino acid in which a chloroacetyl group is attached to the nitrogen atom of the racemic mixture of alanine. This addition transforms the otherwise inert amino acid into a reactive chemical probe. The key feature of this compound is the electrophilic chloroacetyl moiety, which can form a stable, covalent bond with nucleophilic residues on proteins, most notably the thiol group of cysteine. This property makes this compound and similar compounds valuable tools for irreversibly inhibiting enzymes, probing protein structure and function, and developing targeted covalent therapeutics.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 165.57 g/mol | --INVALID-LINK-- |

| CAS Number | 1190-32-5 | --INVALID-LINK-- |

| Melting Point | 124-127 °C | TCI Chemicals |

| Appearance | White to Almost white powder/crystal | TCI Chemicals |

| Purity | >98.0% | TCI Chemicals |

| IUPAC Name | 2-[(2-chloroacetyl)amino]propanoic acid | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of DL-alanine with chloroacetyl chloride. A general and efficient method involves performing the reaction in an aqueous phosphate buffer, which provides a neutral and biocompatible environment.

Detailed Experimental Protocol: N-Chloroacetylation of DL-Alanine

This protocol is adapted from a general method for the chemoselective N-chloroacetylation of amino acids.

Materials:

-

DL-Alanine

-

Chloroacetyl chloride

-

Phosphate buffer (0.5 M, pH 7.0)

-

Propylene oxide (or another suitable HCl scavenger)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

In a round bottom flask, dissolve DL-alanine (1.0 equivalent) in the phosphate buffer.

-

To this solution, add propylene oxide (2.0 equivalents) as an HCl scavenger.

-

While stirring vigorously at room temperature, add chloroacetyl chloride (1.2 equivalents) dropwise to the mixture.

-

Continue to stir the reaction mixture at room temperature for approximately 20-30 minutes.

-

After the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary.

Applications in Research and Drug Development

The primary utility of this compound stems from its ability to act as a covalent modifier of proteins. The chloroacetyl group is an electrophile that reacts with nucleophilic amino acid side chains, with a strong preference for the thiol group of cysteine residues via an SN2 reaction.

Covalent Enzyme Inhibition

This compound can be used as an irreversible inhibitor for enzymes that have a nucleophilic cysteine residue in or near their active site. By forming a covalent bond, it permanently blocks the active site, leading to time-dependent inhibition. This makes it a useful tool for studying enzyme mechanisms and for the development of targeted covalent inhibitors in drug discovery.

While specific inhibitory data for this compound is not widely published, a related compound, N-ω-chloroacetyl-L-ornithine, has been shown to be a competitive inhibitor of ornithine decarboxylase (ODC) and exhibits cytotoxic effects against various cancer cell lines with EC₅₀ values ranging from 1 to 50.6 µM. This suggests that N-chloroacetylated amino acids have the potential for significant biological activity.

Probing Protein Structure and Function

As a cysteine-reactive probe, this compound can be used to identify accessible and reactive cysteine residues on a protein's surface. This information is valuable for understanding protein folding, conformational changes, and identifying potential sites for drug targeting.

Potential Therapeutic Applications

The development of targeted covalent inhibitors is a growing area in pharmacology. By attaching a chloroacetyl group to a scaffold that has affinity for a specific protein target, it is possible to create a highly potent and selective irreversible inhibitor. While this compound itself is a simple molecule, it serves as a fundamental building block and a model compound for designing more complex covalent drugs.

Hypothetical Targeting of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Key proteins in the NF-κB pathway, such as the IκB kinase (IKK) complex and the NF-κB transcription factors themselves, contain reactive cysteine residues that are crucial for their function. This makes the NF-κB pathway a plausible target for covalent inhibitors like this compound.

The diagram below illustrates the canonical NF-κB signaling pathway and a hypothetical point of intervention for a covalent inhibitor. The inhibitor is depicted as targeting a critical cysteine residue on IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm and blocks the pro-inflammatory gene transcription.

The Strategic Role of N-Chloroacetyl-DL-alanine in Advancing Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is a versatile bifunctional reagent that has carved a significant niche in the field of peptide chemistry. Its unique combination of a reactive chloroacetyl group and an alanine moiety makes it an invaluable tool for the synthesis of modified peptides, peptidomimetics, and complex peptide conjugates. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its practical utility in research and drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key chemical workflows are presented to facilitate its effective implementation in the laboratory.

Introduction

The chemical modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, bioavailability, and target affinity. This compound serves as a key building block in this endeavor, offering a reactive handle for a variety of chemical transformations. The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with thiols, amines, and other nucleophiles, while the alanine backbone allows for its seamless integration into peptide structures. This guide will explore the fundamental chemistry and broad applications of this important reagent.

Synthesis and Properties

This compound is typically synthesized by the acylation of DL-alanine with chloroacetyl chloride.[1][2][3] The reaction is often performed under aqueous conditions, sometimes utilizing a buffer to maintain a neutral pH, which allows for high yields and easy product isolation without the need for chromatographic purification.[1][2][3]

Chemical Properties:

-

Molecular Formula: C₅H₈ClNO₃[4]

-

Molecular Weight: 165.57 g/mol [5]

-

Appearance: White to off-white solid

-

Reactivity: The chloroacetyl group is highly susceptible to nucleophilic attack, making it an excellent alkylating agent.

Applications in Peptide Chemistry

The utility of this compound in peptide chemistry is extensive, ranging from the creation of simple conjugates to the construction of complex macrocyclic structures.

Peptide Conjugation and Modification

The primary application of N-chloroacetylated peptides is in their reaction with sulfhydryl-containing molecules, such as cysteine residues in other peptides or proteins, to form stable thioether linkages.[6] This strategy is widely employed for the preparation of peptide-protein conjugates for use as immunogens, for targeted drug delivery, and in diagnostic assays.[6][7] The chloroacetyl group can be introduced at the N-terminus of a synthetic peptide during solid-phase peptide synthesis (SPPS).[8][9]

Synthesis of Peptidomimetics

This compound is a valuable precursor for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[10][11][12] The reactive chloroacetyl group can be used to introduce non-peptidic structural elements, leading to novel scaffolds with enhanced stability against proteolytic degradation.

Chemical Ligation

While not a direct participant in native chemical ligation (NCL), which requires an N-terminal cysteine, the principle of chemoselective reaction is central to the utility of N-chloroacetyl groups. The specific and efficient reaction of the chloroacetyl moiety with a thiol group mirrors the selectivity sought in ligation chemistries.[13][14][15][16] This reactivity can be harnessed in alternative ligation strategies for assembling larger peptide chains.

Cyclization of Peptides

The reaction between an N-terminal chloroacetyl group and a cysteine residue within the same peptide sequence is a powerful method for generating cyclic peptides.[6][9] This intramolecular cyclization is a key strategy for constraining the peptide's conformation, which can lead to increased receptor affinity and biological activity.

Quantitative Data

The following tables summarize quantitative data from various studies involving N-chloroacetylation reactions.

Table 1: Yields of N-Chloroacetylation of Amino Compounds [3]

| Amino Compound | Product | Yield (%) |

| 2-amino-2-methyl-1-propanol | N-Chloroacetyl-2-amino-2-methyl-1-propanol | 92 |

| DL-Alanine | This compound | 90 |

| L-Phenylalanine | N-Chloroacetyl-L-phenylalanine | 88 |

| L-Tyrosine | N-Chloroacetyl-L-tyrosine | 85 |

| L-Tryptophan | N-Chloroacetyl-L-tryptophan | 83 |

Table 2: Purity of Crude N-Chloroacetylated Peptides [6]

| Peptide Sequence | Purity by HPLC (%) |

| ClAc-Gly-Gly-Cys | 80-95 |

| ClAc-Ala-Gly-Cys | 80-95 |

| ClAc-Phe-Gly-Cys | 80-95 |

Experimental Protocols

General Protocol for N-Chloroacetylation of Amino Acids

This protocol describes a general method for the N-chloroacetylation of amino acids in an aqueous medium.[1][2][3]

-

Dissolve the amino acid (1 equivalent) in a suitable aqueous buffer (e.g., phosphate buffer).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature.

-

Continue stirring at room temperature for 20-30 minutes after the addition is complete.

-

Acidify the reaction mixture with 1N HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-chloroacetylated amino acid.

Protocol for N-Chloroacetylation of a Resin-Bound Peptide

This protocol outlines the N-chloroacetylation of a peptide on a solid support as the final step of Fmoc-based solid-phase peptide synthesis.[9]

-

Following the final amino acid coupling and Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF.

-

Swell the resin in a suitable solvent like dichloromethane (DCM).

-

Prepare a solution of chloroacetyl chloride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DCM.

-

Add the chloroacetylation solution to the resin and agitate at room temperature for 1-2 hours.

-

Wash the resin extensively with DCM and DMF.

-

Dry the resin under vacuum. The N-chloroacetylated peptide is now ready for cleavage from the resin.

Protocol for Peptide Cyclization

This protocol describes the intramolecular cyclization of a linear peptide containing an N-terminal chloroacetyl group and a cysteine residue.[9]

-

Cleave the N-chloroacetylated peptide from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

-

Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a concentration of approximately 1 mg/mL to favor intramolecular cyclization.

-

Adjust the pH of the solution to ~8 with a suitable base (e.g., ammonium hydroxide).

-

Stir the solution at room temperature and monitor the reaction by HPLC or mass spectrometry until the linear peptide is consumed.

-

Acidify the reaction mixture and purify the cyclic peptide by preparative HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

Figure 1: General workflow for the synthesis and application of this compound in peptide chemistry.

Figure 2: Experimental workflow for the synthesis of an N-chloroacetylated peptide via solid-phase peptide synthesis.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the peptide chemist. Its straightforward synthesis and predictable reactivity make it an ideal tool for the site-specific modification of peptides. The ability to readily form stable thioether bonds has led to its widespread use in the generation of peptide conjugates, the development of novel peptidomimetics, and the synthesis of conformationally constrained cyclic peptides. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and effectively utilize this compound in their own research, thereby facilitating the continued advancement of peptide-based therapeutics and diagnostics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Chloroacetyl-D,L-alanine | C5H8ClNO3 | CID 102573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 7. N-Chloroacetyl-dl-isoleucine | Peptide Synthesis Building Block [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Unnatural D-amino acids as building blocks of new peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 16. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N-Chloroacetyl-DL-alanine: A Versatile Building Block for the Synthesis of Unnatural Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery and chemical biology, offering the potential to enhance the therapeutic properties of peptides and proteins.[1] N-Chloroacetyl-DL-alanine serves as a highly versatile and cost-effective starting material for the synthesis of a diverse array of these valuable molecules. Its bifunctional nature, possessing both a reactive N-chloroacetyl group and a carboxylic acid moiety, allows for straightforward chemical modifications to introduce novel side chains. This guide provides a comprehensive overview of the synthesis of this compound and its application as a foundational building block for generating various unnatural amino acids. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical implementation in the laboratory.

Introduction

The incorporation of unnatural amino acids into peptide-based therapeutics can significantly improve their pharmacological profiles, including enhanced stability, increased potency, and novel functionalities.[2][] this compound is an attractive precursor for UAA synthesis due to the electrophilic nature of the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This reactivity provides a convenient handle for the introduction of a wide range of chemical moieties, thereby enabling the creation of a library of structurally diverse amino acids.

This technical guide details the synthesis of this compound and its subsequent use in the preparation of various unnatural amino acids through nucleophilic displacement of the chloride.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of DL-alanine with chloroacetyl chloride in an aqueous alkaline medium. The reaction proceeds readily at low temperatures to afford the desired product in good yield.

Experimental Protocol: Synthesis of this compound

Materials:

-

DL-Alanine

-

Chloroacetyl chloride

-

Sodium hydroxide

-

Dichloromethane

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Hydrochloric acid

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve DL-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

To this rapidly stirred solution, add a solution of chloroacetyl chloride (1.0 eq) in dichloromethane dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Transfer the mixture to a separatory funnel and wash the organic layer with a saturated salt solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Note: This protocol is adapted from the synthesis of N-Chloroacetyl alanine ethyl ester.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | DL-Alanine | |

| Reagent | Chloroacetyl chloride | |

| Base | Sodium hydroxide | [4] |

| Solvent | Dichloromethane/Water | [4] |

| Reaction Temperature | 0-5 °C to Room Temp. | [4] |

| Reaction Time | ~ 3 hours | [4] |

| Typical Yield | 80-90% (estimated) |

Synthesis Workflow

References

The Advent of a Foundational Tool: A Technical History of N-Chloroacetylated Amino Acids

For Immediate Release

[City, State] – December 8, 2025 – In the landscape of modern drug discovery and chemical biology, the utility of N-chloroacetylated amino acids as versatile building blocks is well-established. This technical guide delves into the historical discovery and evolution of these critical reagents, providing researchers, scientists, and drug development professionals with an in-depth understanding of their synthesis, characterization, and applications. From the foundational work of Emil Fischer to contemporary chemoselective methodologies, this paper traces the journey of N-chloroacetylated amino acids from laboratory curiosities to indispensable tools in the scientific arsenal.

Discovery and Historical Context: A New Handle for Peptide Synthesis

The story of N-chloroacetylated amino acids is intrinsically linked to the dawn of peptide chemistry. In the early 20th century, the pioneering work of Emil Fischer to elucidate the structure of proteins necessitated the development of methods to form peptide bonds in a controlled manner. The "discovery" of N-chloroacetylated amino acids was not a singular event but rather the invention of a crucial chemical tool to facilitate the stepwise synthesis of peptides.

In a seminal paper published in 1903 in the Berichte der deutschen chemischen Gesellschaft, Emil Fischer and Ernest Fourneau detailed a method for peptide synthesis that involved the use of α-chloroacylamino acid esters. This represented one of the earliest documented uses of the chloroacetyl group as a protecting and activating moiety in amino acid chemistry. Their work laid the groundwork for the systematic construction of peptides, a cornerstone of biological and medicinal chemistry. A subsequent paper by Fischer in 1904 further solidified these methods.

The core principle behind Fischer's approach was the reaction of an amino acid ester with chloroacetyl chloride to yield an N-chloroacetylated amino acid ester. The presence of the chlorine atom on the acetyl group provided a reactive "handle" for subsequent coupling reactions, enabling the formation of a peptide bond.

Foundational Synthesis: The Fischer Method

The original methods developed by Fischer and his contemporaries, while groundbreaking for their time, were often arduous and yielded modest results by modern standards. Below is a generalized protocol based on their early 20th-century publications.

Experimental Protocol: Synthesis of Chloroacetyl-Glycyl-Glycine (Adapted from Fischer, 1903)

Objective: To synthesize the dipeptide glycyl-glycine using the chloroacetyl protection strategy.

Materials:

-

Glycine ethyl ester hydrochloride

-

Chloroacetyl chloride

-

Sodium bicarbonate

-

Diethyl ether

-

Ammonia (aqueous solution)

Procedure:

-

Preparation of Chloroacetyl-glycine ethyl ester: Glycine ethyl ester hydrochloride is dissolved in an aqueous solution of sodium bicarbonate to neutralize the acid and liberate the free amino ester. The aqueous solution is then shaken with an ethereal solution of chloroacetyl chloride. The chloroacetyl group reacts with the amino group of the glycine ethyl ester.

-

Isolation of Chloroacetyl-glycine ethyl ester: The ether layer is separated, dried, and the solvent is evaporated to yield the crude chloroacetyl-glycine ethyl ester.

-

Ammonolysis to form Chloroacetyl-glycyl-glycine amide: The crude ester is then treated with a concentrated aqueous solution of ammonia at room temperature. The ammonia reacts with the ester group to form the corresponding amide.

-

Conversion to Chloroacetyl-glycyl-glycine: The resulting chloroacetyl-glycyl-glycine amide is then hydrolyzed, for example, by heating with acid or alkali, to yield chloroacetyl-glycyl-glycine.

-

Removal of the Chloroacetyl Group: The chloroacetyl group can be removed by treatment with a suitable reagent, such as aqueous ammonia under heating, to yield the final dipeptide, glycyl-glycine.

Evolution of Synthetic Methodologies: Towards Chemoselectivity and Efficiency

While Fischer's method was revolutionary, it had limitations, including harsh conditions for deprotection and the potential for side reactions. Over the subsequent decades, significant advancements have been made in the synthesis of N-chloroacetylated amino acids, focusing on milder conditions, higher yields, and improved chemoselectivity.

Modern approaches often employ biocompatible conditions, allowing for the N-chloroacetylation of amino acids and even complex peptides in the presence of other sensitive functional groups.

Contemporary Experimental Protocol: Chemoselective N-Chloroacetylation in Phosphate Buffer

Objective: To achieve rapid and selective N-chloroacetylation of an amino acid under mild, aqueous conditions.

Materials:

-

Amino acid

-

Chloroacetyl chloride

-

Phosphate buffer (e.g., 0.5 M, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium bicarbonate (saturated solution)

-

Brine

Procedure:

-

Dissolution of Amino Acid: The amino acid is dissolved in the phosphate buffer.

-

Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the stirred amino acid solution at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, the mixture is acidified (e.g., with 1M HCl) and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the N-chloroacetylated amino acid, which can be further purified by crystallization or chromatography if necessary.

Quantitative Data Summary

The following tables summarize typical quantitative data for both historical and contemporary methods of N-chloroacetylation, highlighting the significant improvements in yield and reaction time.

Table 1: Historical Synthesis of N-Chloroacetylated Amino Acid Derivatives (Qualitative Data from Early 20th Century Reports)

| Amino Acid Derivative | Reagents | Conditions | Yield |

| Chloroacetyl-glycine | Glycine, Chloroacetyl chloride, Water, Sodium carbonate | Room temperature | Not explicitly reported, often described as "good" or "satisfactory" |

| Chloroacetyl-alanine | Alanine, Chloroacetyl chloride, Water, Sodium carbonate | Room temperature | Not explicitly reported |

| Chloroacetyl-leucine | Leucine, Chloroacetyl chloride, Water, Sodium carbonate | Room temperature | Not explicitly reported |

Table 2: Contemporary Synthesis of N-Chloroacetylated Amino Acids

| Amino Acid | Method | Solvent | Reaction Time | Yield (%) | Reference |

| Glycine | Chloroacetyl chloride | Phosphate Buffer (pH 7.4) | < 30 min | > 90 | Modern chemoselective methods |

| Alanine | Chloroacetyl chloride | Phosphate Buffer (pH 7.4) | < 30 min | > 90 | Modern chemoselective methods |

| Phenylalanine | Chloroacetyl chloride | Phosphate Buffer (pH 7.4) | < 30 min | > 85 | Modern chemoselective methods |

| Lysine | Chloroacetyl chloride | Phosphate Buffer (pH 7.4) | < 30 min | > 80 | Modern chemoselective methods |

Applications in Drug Development and Chemical Biology

The utility of the chloroacetyl group lies in its ability to act as a mild electrophile, readily reacting with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines. This reactivity has been harnessed in a multitude of applications.

Peptide and Protein Labeling and Conjugation

N-chloroacetylated amino acids and peptides are widely used for the site-specific modification of proteins and other biomolecules. The chloroacetyl group can selectively react with the thiol group of a cysteine residue to form a stable thioether linkage. This has been instrumental in:

-

Attaching fluorescent dyes and other probes for studying protein localization and dynamics.

-

Creating antibody-drug conjugates (ADCs) , where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.

-

Immobilizing proteins onto solid supports for various biotechnological applications.

Synthesis of Cyclic Peptides and Peptidomimetics

The reaction between an N-terminal chloroacetyl group and a downstream cysteine residue within the same peptide chain is a common strategy for the synthesis of cyclic peptides. These constrained peptides often exhibit enhanced stability and biological activity compared to their linear counterparts, making them attractive candidates for drug development.

Signaling Pathway Visualization

The application of N-chloroacetylated compounds in creating targeted therapeutics, such as antibody-drug conjugates, involves a series of logical steps from design to cellular action. The following diagram illustrates this workflow.

Conclusion

From their conceptualization in the foundational era of peptide chemistry to their current role as sophisticated tools in drug development, N-chloroacetylated amino acids have had a profound impact on chemical and biological sciences. The evolution of their synthesis from harsh, classical methods to mild, chemoselective protocols has broadened their applicability and solidified their importance. As researchers continue to push the boundaries of bioconjugation and peptide-based therapeutics, the legacy of this simple yet powerful chemical entity is set to endure.

Methodological & Application

Application Notes and Protocols: N-Chloroacetyl-DL-alanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Chloroacetyl-DL-alanine in solid-phase peptide synthesis (SPPS). This reagent is a valuable tool for the synthesis of modified peptides, particularly for the generation of cyclic peptides through intramolecular thioether bond formation. The protocols outlined below are intended to serve as a comprehensive guide for researchers in peptide chemistry and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences.[1][2][3] The introduction of specific chemical moieties allows for post-synthesis modifications, such as cyclization, which can enhance the stability, bioactivity, and cell permeability of peptides. This compound is an amino acid derivative used to introduce an N-terminal chloroacetyl group onto a peptide chain. This electrophilic group can then react with a nucleophilic residue, such as the thiol group of a cysteine, to form a stable thioether linkage, resulting in a cyclized peptide.[4] This strategy is a powerful method for creating constrained peptide scaffolds for various applications, including drug discovery and the development of chemical probes.

Key Applications

The primary application of this compound in SPPS is the generation of N-terminally chloroacetylated peptides, which are precursors for:

-

Intramolecular Peptide Cyclization: The chloroacetyl group readily reacts with a downstream cysteine residue to form a thioether bridge, leading to head-to-side-chain or side-chain-to-side-chain cyclized peptides.[4]

-

Bioconjugation: The reactive chloroacetyl group can be used to conjugate the peptide to other molecules containing a free thiol, such as proteins, fluorescent dyes, or polyethylene glycol (PEG).

-

Enzyme Inhibition: Peptides bearing a chloroacetyl group can act as irreversible inhibitors of enzymes with a reactive cysteine in their active site, such as certain proteases and kinases.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis.[2][5]

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide Resin (or other suitable resin) | Various | SPPS Grade |

| Fmoc-protected amino acids | Various | SPPS Grade |

| This compound | Various | ≥98% Purity |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |

| Oxyma Pure (or HOBt) | Various | Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Various | Synthesis Grade |

| Piperidine | Various | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Various | SPPS Grade |

| Dichloromethane (DCM) | Various | ACS Grade |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade |

| Triisopropylsilane (TIS) | Various | Reagent Grade |

| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |

| Diethyl ether | Various | ACS Grade |

Protocol 1: Solid-Phase Synthesis of a Linear N-Chloroacetylated Peptide

This protocol describes the manual synthesis of a linear peptide with an N-terminal chloroacetyl group derived from this compound.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to swell the resin for at least 30 minutes.

2. Standard Fmoc-SPPS Cycles:

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

- Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

- Amino Acid Coupling:

- Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10-15 minutes.

- Add the activated amino acid solution to the resin.

- Add DIPEA (6 eq.) and allow the coupling reaction to proceed for 1-2 hours.

- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

- Washing: Wash the resin with DMF (3x) and DCM (3x).

- Repeat these cycles until the desired peptide sequence is assembled.

3. Coupling of this compound:

- After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly.

- Prepare a solution of this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

- Add the solution to the resin, followed by DIPEA (6 eq.).

- Allow the reaction to proceed for 2-4 hours, or until completion as indicated by a negative Kaiser test.

- Wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.

Protocol 2: On-Resin Cyclization via Thioether Formation

This protocol is for the cyclization of the N-chloroacetylated peptide with a cysteine residue within the sequence.

1. Peptide Synthesis:

- Synthesize the linear peptide on the resin as described in Protocol 1, ensuring the cysteine side chain is protected (e.g., with a Trityl group).

2. Cysteine Side-Chain Deprotection:

- Selectively deprotect the cysteine side-chain protecting group. For the Trityl group, this can be achieved by treating the resin with a solution of TFA/TIS/DCM (1:5:94) for 1 hour.

- Wash the resin thoroughly with DCM (5x) and DMF (5x).

3. On-Resin Cyclization:

- Swell the resin in DMF.

- Add a solution of DIPEA in DMF (e.g., 10% v/v) to the resin to raise the pH to approximately 8-9.

- Allow the cyclization reaction to proceed at room temperature for 12-24 hours.

- Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

- Once the cyclization is complete, wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.

4. Cleavage and Deprotection:

- Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/EDT, 92.5:2.5:2.5:2.5) for 2-4 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the crude peptide pellet under vacuum.

5. Purification:

- Purify the crude cyclic peptide by preparative reverse-phase HPLC.

- Characterize the purified peptide by mass spectrometry.

Data Presentation

The following tables summarize representative data for the synthesis and cyclization of peptides using this compound. Note that actual yields and purities will vary depending on the peptide sequence and synthesis conditions.

Table 1: Representative Reagent Quantities for a 0.1 mmol Synthesis

| Reagent | Equivalents (relative to resin loading) | Amount for 0.1 mmol |

| Fmoc-Amino Acid | 3 | 0.3 mmol |

| This compound | 3 | 0.3 mmol |

| DIC | 3 | 0.3 mmol |

| Oxyma Pure | 3 | 0.3 mmol |

| DIPEA | 6 | 0.6 mmol |

Table 2: Representative Yields and Purity

| Peptide Stage | Typical Crude Purity (%) | Typical Overall Yield (%) |

| Linear Peptide | 60-80 | 40-70 |

| Cyclic Peptide | 50-70 | 30-60 |

| Purified Cyclic Peptide | >95 | 10-30 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a cyclic peptide using this compound.

Caption: Workflow for cyclic peptide synthesis.

Signaling Pathway Modulation

Cyclic peptides synthesized using this method can be designed to inhibit key signaling pathways implicated in disease. The diagram below shows a simplified representation of a generic kinase signaling pathway that could be targeted by a cyclic peptide inhibitor.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a versatile reagent for the synthesis of N-terminally modified peptides. Its primary utility lies in the straightforward generation of chloroacetylated peptides that can be efficiently cyclized on-resin to produce constrained cyclic peptides. These cyclic peptides are valuable scaffolds in drug discovery and chemical biology, with the potential to modulate a variety of biological processes, including intracellular signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable tool into their peptide synthesis workflows.

References

Application Notes and Protocols: Chiral Resolution of N-Chloroacetyl-DL-alanine using Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical, fine chemical, and food industries. Chiral resolution, a process that separates a racemic mixture into its constituent enantiomers, is a key technology in this field. Enzymatic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods. This document provides detailed application notes and protocols for the chiral resolution of N-Chloroacetyl-DL-alanine using aminoacylase, a widely utilized enzyme for the stereoselective hydrolysis of N-acyl-DL-amino acids.